

JNJ-38877605 vs. Foretinib: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-38877605	
Cat. No.:	B7856064	Get Quote

In the landscape of targeted cancer therapy, both **JNJ-38877605** and foretinib have emerged as potent kinase inhibitors, primarily targeting the MET receptor tyrosine kinase. However, their selectivity profiles across the human kinome set them apart, influencing their therapeutic potential and off-target effects. This guide provides a detailed comparison of their selectivity, supported by available experimental data, to aid researchers and drug development professionals in understanding their distinct characteristics.

Executive Summary

JNJ-38877605 is a highly selective, ATP-competitive inhibitor of c-Met, demonstrating a narrow target profile. In contrast, foretinib is a multi-kinase inhibitor, potently targeting both MET and VEGFR2 (KDR), along with a range of other kinases. This fundamental difference in selectivity dictates their preclinical and potential clinical applications, with **JNJ-38877605** representing a more targeted approach and foretinib offering broader pathway inhibition. The clinical development of **JNJ-38877605** was unfortunately halted due to species-specific renal toxicity[1][2][3].

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **JNJ-38877605** and foretinib against key kinases. The data is compiled from various biochemical assays, and it is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.



Kinase Target	JNJ-38877605 IC50 (nM)	Foretinib IC50 (nM)	Notes
MET	4[4]	0.4[5]	Both are potent MET inhibitors.
KDR (VEGFR2)	>3,332 (implied)	0.8 - 0.9	Foretinib is a potent KDR inhibitor, while JNJ-38877605 is highly selective against it.
RON	Inhibition of phosphorylation noted	3	Both inhibitors show activity against the MET family member RON.
Fms (CSF1R)	Next most potently inhibited after MET	-	JNJ-38877605 shows some off-target activity against Fms.
Flt-1 (VEGFR1)	-	6.8	Foretinib has activity against other VEGFR family members.
Flt-4 (VEGFR3)	-	2.8	Foretinib has activity against other VEGFR family members.
AXL	-	Data suggests inhibition	Foretinib also targets the TAM family of kinases.
TIE-2	-	Data suggests inhibition	Foretinib shows activity against this angiogenic receptor.
c-Kit	-	Data suggests inhibition	Foretinib has a broader anti- angiogenic profile.



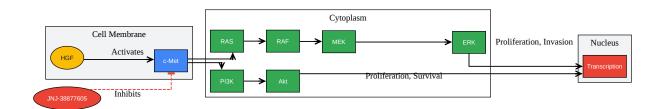
FLT3 -	Data suggests inhibition	Foretinib has a broader anti- angiogenic profile.
PDGFRβ -	Data suggests inhibition	Foretinib has a broader anti-angiogenic profile.

Data for **JNJ-38877605**'s broader kinome scan is largely qualitative, with reports stating >600-fold or >833-fold selectivity for c-Met over hundreds of other kinases. A detailed public dataset of IC50 values for **JNJ-38877605** across a wide kinase panel is not readily available.

Foretinib's multi-kinase profile has been more extensively documented, including in broadpanel screens like KINOMEscan.

Signaling Pathway Diagrams

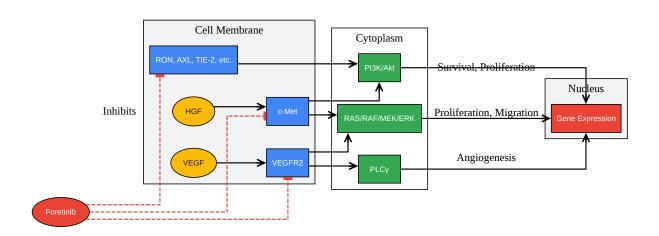
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of **JNJ-38877605** and foretinib.



Click to download full resolution via product page

Figure 1: JNJ-38877605 selectively inhibits c-Met signaling.





Click to download full resolution via product page

Figure 2: Foretinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other RTKs.

Experimental Protocols for Kinase Selectivity Profiling

The determination of kinase inhibitor selectivity relies on various robust experimental platforms. Below are outlines of common methodologies used in the characterization of compounds like **JNJ-38877605** and foretinib.

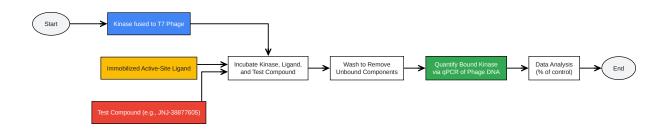
KINOMEscan™ Assay (Competition Binding Assay)

This method is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is detected, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.



Workflow Diagram:



Click to download full resolution via product page

Figure 3: General workflow of the KINOMEscan assay.

Z'-LYTE™ Kinase Assay (FRET-based)

This is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET (Förster Resonance Energy Transfer) peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at its ends. In the absence of phosphorylation, a development reagent (protease) cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to cleavage, and FRET is maintained. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.

Detailed Steps:

- Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test inhibitor.
- Development: The development reagent (protease) is added.
- Stop: A stop reagent is added to terminate the reaction.



- Detection: The fluorescence is read on a plate reader at the emission wavelengths for Coumarin (445 nm) and Fluorescein (520 nm) with excitation at 400 nm.
- Data Analysis: The emission ratio is calculated to determine the level of kinase inhibition.

AlphaScreen® Kinase Assay (Luminescent Proximity Assay)

This is a bead-based, non-radioactive, luminescent proximity assay for detecting kinase activity.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One bead is coated with a molecule that captures a biotinylated substrate, and the other is coated with an antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm.

Detailed Steps:

- Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with the test inhibitor.
- Detection: A mixture of streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads is added.
- Incubation: The mixture is incubated in the dark to allow for bead-analyte complex formation.
- Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The intensity of the luminescent signal is proportional to the kinase activity.

Conclusion

The comparison between **JNJ-38877605** and foretinib highlights a critical divergence in kinase inhibitor design philosophy. **JNJ-38877605** exemplifies a highly selective inhibitor, designed to minimize off-target effects by focusing on a single primary target, c-Met. This high selectivity can be advantageous in reducing toxicity and for elucidating the specific role of the target



kinase in disease. Conversely, foretinib's multi-targeted approach, potently inhibiting both MET and VEGFR2 among other kinases, offers the potential to simultaneously block multiple oncogenic and angiogenic pathways. This broader activity may lead to enhanced efficacy in certain contexts but also carries a higher risk of off-target toxicities. The choice between a highly selective and a multi-targeted inhibitor depends on the specific therapeutic strategy and the biological context of the disease being treated. The experimental methodologies outlined provide the foundation for generating the critical data needed to make these informed decisions in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [JNJ-38877605 vs. Foretinib: A Comparative Guide to Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856064#jnj-38877605-selectivity-compared-to-foretinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com